molecular formula C7H6N2S B3361946 Thieno[3,2-c]pyridin-2-amine CAS No. 94226-18-3

Thieno[3,2-c]pyridin-2-amine

Cat. No.: B3361946
CAS No.: 94226-18-3
M. Wt: 150.2 g/mol
InChI Key: PCIMHAYOMYAPPZ-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-2-amine is a bicyclic heteroaromatic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of both sulfur and nitrogen atoms in the ring system allows for unique interactions with biological targets, making it a valuable structure in the design of kinase inhibitors and other therapeutic agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thieno[3,2-c]pyridines, and various amine derivatives .

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy . The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with the backbone amide NH-group of the kinase, enhancing its binding affinity .

Comparison with Similar Compounds

    Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with a similar structure but different ring fusion pattern.

    Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.

    Thieno[3,2-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: Thieno[3,2-c]pyridin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors .

Properties

IUPAC Name

thieno[3,2-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIMHAYOMYAPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563667
Record name Thieno[3,2-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-18-3
Record name Thieno[3,2-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (-70° C.) stirred solution of lithium diisopropylamide in THF, prepared in situ by reaction of 3.63 g of freshly distilled diisopropylamine and 22 ml of 1.6M n-butyl lithium in 50 ml of hexane, were added dropwise over twenty minutes 4.05 g (30 mMoles) of thieno[3,2-c]pyridine in 20 ml of THF. The reaction mixture was stirred for twenty minutes following the addition, and then was diluted by the dropwise addition of 5.22 g (36 mMoles) of α-azido styrene in 20 ml of THF. The reaction mixture was stirred for two hours while maintaining the temperature at -70° to -50° C.; and then for an additional hour while allowing the temperature to warm to -15° C. The reaction was then quenched by the addition of 50 ml of 5% aqueous hydrochloric acid. Removal of the reaction solvent by evaporation under reduced pressure afforded 3.0 g of crude product. Purification by chromatography over silica gel, eluting with ethyl acetate, afforded 1.2 g of 2-aminothieno[3,2-c]pyridine. Mass Spec. M+ theory: 150, found: 150.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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